5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-12-4-6-13(7-5-12)24(22,23)18-10-8-17(9-11-18)14(19)2-1-3-15(20)21/h4-7H,1-3,8-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUHFHMGHSFRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
, which are often used as therapeutic agents due to their promising biological properties. Sulfonamides have shown potential for interacting with biological targets, and they have been widely utilized in medicinal chemistry for almost a century.
Mode of Action
This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Biological Activity
5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.38 g/mol. Its unique structure includes a piperazine ring, a sulfonyl group, and a fluorophenyl moiety, contributing to its biological effectiveness.
| Property | Value |
|---|---|
| Molecular Formula | C15H19FN2O5S |
| Molecular Weight | 358.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 904766-72-9 |
1. Antibacterial Activity
Research indicates that compounds with similar sulfonamide structures exhibit notable antibacterial properties. The compound's mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. In vitro studies have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's. The IC50 values for these enzyme assays indicate significant potential for drug development aimed at treating conditions related to enzyme dysregulation .
3. Anticancer Potential
The presence of the piperazine ring in the compound is associated with anticancer activity. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades involved in cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The sulfonyl group enhances binding affinity to target enzymes, leading to effective inhibition.
- Receptor Modulation : The compound can alter receptor functions, impacting downstream signaling pathways crucial for cellular responses.
Case Study 1: Antibacterial Screening
A study evaluated the antibacterial efficacy of various derivatives including the target compound against multiple strains. Results showed that the compound exhibited significant inhibition against Staphylococcus aureus, with an MIC value indicating effective concentration levels for therapeutic use .
Case Study 2: Enzyme Inhibition
In a comparative analysis of enzyme inhibitors, this compound was found to have an IC50 value significantly lower than traditional inhibitors used in clinical settings, suggesting enhanced potency and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
5-(4-Fluorophenyl)-5-oxopentanoic Acid
- CAS : 149437-76-3 | Molecular Weight : 210.2 g/mol
- Structure : Lacks the piperazine-sulfonyl moiety; simpler ketoacid derivative.
- Role : Intermediate in Friedel-Crafts acylation reactions (e.g., synthesis of bioactive molecules) .
5-(4-Methoxyphenyl)-5-oxopentanoic Acid
- CAS : 4609-10-3 | Molecular Weight : 222.24 g/mol
- Structure : Methoxy group replaces the sulfonyl-piperazine.
- Application : Used in medicinal chemistry for probing electronic effects of substituents on activity .
Key Difference : The absence of the piperazine-sulfonyl group reduces molecular complexity and likely alters pharmacokinetic properties compared to the target compound.
Piperazine-Containing Analogues with Therapeutic Relevance
BX 667 and BX048 (P2Y₁₂ Receptor Antagonists)
- BX 667: (S)-4-({4-[1-(ethoxycarbonyl)-1-methylethoxy]-7-methyl-2-quinolyl}carbamoyl)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid.
- BX048 : Active metabolite of BX 667 with a carboxylic acid group replacing ethoxycarbonyl.
- Activity : Reversible P2Y₁₂ antagonists with wider therapeutic indices than clopidogrel, attributed to optimized piperazine-ethoxycarbonyl interactions .
Comparison :
- Molecular Weight: Target (358.38) vs. BX048 (~500+), suggesting differences in bioavailability.
Piperazine Derivatives with Heterocyclic Attachments
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-5-oxopentanoic Acid
- CAS : 1189749-34-5
- Structure : Piperidine linked to a benzisoxazole moiety.
- Application: Potential CNS activity due to benzisoxazole’s prevalence in antipsychotics .
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic Acid
- CAS : N/A | Suppliers : 3+
- Structure : Benzisothiazole replaces fluorophenylsulfonyl.
- Role : Explored for anti-inflammatory or antimicrobial activity .
Key Difference : The target compound’s sulfonyl group may enhance solubility and binding specificity compared to benzisoxazole/benzisothiazole derivatives.
Pharmacologically Active Glutamic Acid-Piperazine Hybrids
Compound B (CBP/P300 Bromodomain Binder)
Comparison :
- The target compound lacks the imidazopyridine-isoxazole extension, simplifying synthesis but limiting epigenetic activity.
Key Research Findings
- Metabolic Stability : Sulfonyl-piperazine derivatives (e.g., target compound) show enhanced metabolic stability over ethoxycarbonyl analogues like BX048, which are prone to hydrolysis .
- Receptor Specificity : Fluorine atoms in the target compound may improve binding affinity to hydrophobic pockets in target proteins compared to methoxy or ethoxy groups .
- Synthetic Utility: Simpler analogues (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) serve as intermediates in drug synthesis, highlighting the target compound’s role in advanced medicinal chemistry .
Q & A
Q. What are the standard synthetic routes for synthesizing 5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine-sulfonyl intermediate. A common approach includes:
- Step 1 : Sulfonylation of the piperazine ring with 4-fluorophenyl sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Step 2 : Coupling the sulfonylated piperazine with a pentanoic acid derivative via nucleophilic acyl substitution, requiring a base like triethylamine to deprotonate the carboxylic acid.
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Key conditions to monitor include temperature control during sulfonylation (to avoid side reactions) and stoichiometric ratios to ensure complete coupling. Incomplete purification can lead byproducts affecting downstream applications .
Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the fluorophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the piperazine-sulfonyl moiety (distinct splitting patterns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C15H18FN2O5S) and fragmentation patterns.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or residual solvents, necessitating repeat analysis under optimized conditions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, identifying energy barriers for sulfonylation or coupling steps. For example:
- Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method map potential pathways, highlighting low-energy routes.
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on reaction yields.
- Catalyst Design : Molecular docking of catalysts (e.g., DMAP for acylation) predicts binding affinities to improve reaction efficiency.
These methods reduce trial-and-error experimentation and are validated against experimental data (e.g., comparing predicted vs. observed yields) .
Q. What strategies address contradictory data in biological activity assays involving this compound?
Discrepancies in activity (e.g., varying IC50 values across studies) may arise from:
- Purity Issues : Impurities (e.g., unreacted sulfonyl chloride) can skew results. Re-purify using preparative HPLC and validate with LC-MS .
- Assay Conditions : Buffer pH or ionic strength variations affect compound solubility. Standardize protocols (e.g., PBS at pH 7.4) and include internal controls (e.g., reference inhibitors).
- Target Selectivity : Off-target interactions may occur due to the sulfonyl group’s electrophilicity. Perform counter-screens against related enzymes (e.g., kinase panels) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Derivatization : Modify the pentanoic acid chain (e.g., esterification for prodrug development) or fluorophenyl group (e.g., substituent halogens) to assess impacts on potency.
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with the sulfonyl group).
- Metabolic Stability : Incubate derivatives with liver microsomes to track degradation rates. Prioritize compounds with longer half-lives (>30 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
